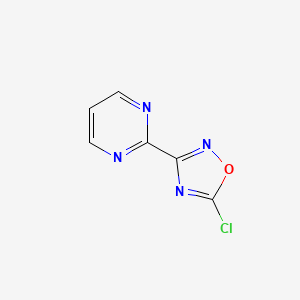
(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 4-chloro-3-fluoroacetophenone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: 4-Chloro-3-fluoroacetophenone.
Reduction: 1-(4-Chloro-3-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol
- 1-(4-Chloro-3-fluorophenyl)ethan-1-one
- 1-(4-Chloro-3-fluorophenyl)ethane
Uniqueness
®-1-(4-Chloro-3-fluorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds. This uniqueness is particularly important in applications requiring high enantioselectivity, such as in the synthesis of chiral pharmaceuticals.
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 |
Clé InChI |
CFEKSJQGYVLAET-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)Cl)F)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



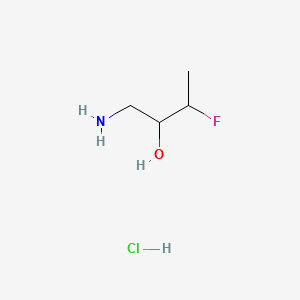
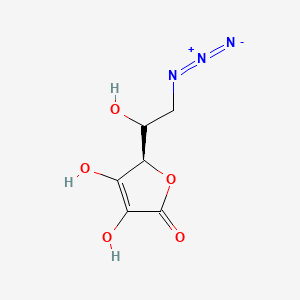
![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
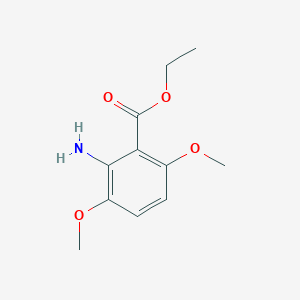
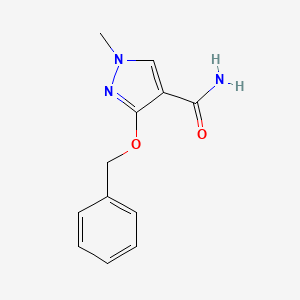
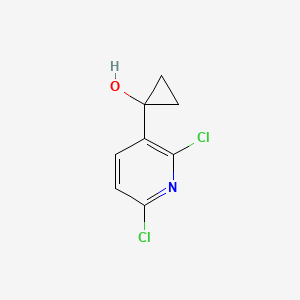
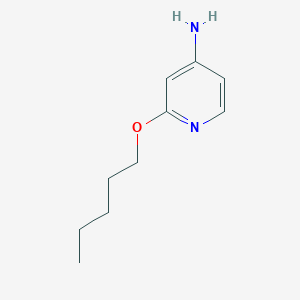


![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)


